[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a steroid compound that belongs to the class of androgens and derivatives. It is a derivative of dihydrotestosterone (DHT) and is known for its anabolic and androgenic properties. This compound is often used in scientific research to study its effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves the acetylation of 5alpha-androstan-17beta-ol-3-one. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Studied for its potential therapeutic applications in treating conditions related to androgen deficiency.
Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of [(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets and pathways include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Stanolone: Another name for dihydrotestosterone, highlighting its anabolic properties.
Uniqueness
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is unique due to its specific acetoxy functional group, which can influence its biological activity and chemical reactivity
Properties
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYRVLDWKVWLK-QKSWPAOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346364 |
Source
|
Record name | 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3090-70-8 |
Source
|
Record name | 17beta-Hydroxy-5alpha-androstan-3beta-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201346364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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